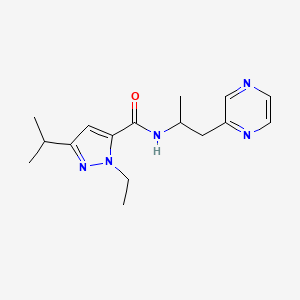![molecular formula C20H31N3O6 B3808289 3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B3808289.png)
3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a morpholine ring, an oxazolidinone ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with appropriate alkylating agents.
Attachment of the Phenyl Group: The morpholine derivative is then reacted with a phenyl compound, often through nucleophilic substitution reactions.
Formation of the Oxazolidinone Ring: The final step involves the cyclization to form the oxazolidinone ring, which can be achieved through various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially opening the ring structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl ring and the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups.
Mecanismo De Acción
The mechanism of action of 3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and oxazolidinone ring can interact with active sites, potentially inhibiting or activating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine Derivatives: Compounds like N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide.
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid.
Uniqueness
What sets 3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-[2-[[2-(2-hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6/c1-26-18-4-2-3-16(13-21-5-6-23-9-12-28-20(23)25)19(18)29-15-17(24)14-22-7-10-27-11-8-22/h2-4,17,21,24H,5-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPFYGKTZGKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNCCN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide](/img/structure/B3808218.png)
![N-[3-(allyloxy)benzyl]-N-ethyl-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3808222.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B3808233.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B3808241.png)
![3-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B3808245.png)
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B3808252.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3808260.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3808279.png)
![N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3808296.png)
![3-{2-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B3808300.png)
![N-butyl-2-[(dimethylamino)methyl]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B3808304.png)
![N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3808311.png)
